molecular formula C7H8ClNO2S B14005287 4-chloro-N-methoxybenzenesulfinamide CAS No. 42860-52-6

4-chloro-N-methoxybenzenesulfinamide

Cat. No.: B14005287
CAS No.: 42860-52-6
M. Wt: 205.66 g/mol
InChI Key: QPHDBGDXGWQFBT-UHFFFAOYSA-N
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Description

4-Chloro-N-methoxybenzenesulfinamide is a chemical building block of high interest in organic synthesis and medicinal chemistry. Sulfinamides are versatile intermediates, often serving as chiral auxiliaries in the asymmetric synthesis of pharmaceuticals or as precursors to sulfonamide functional groups, which are prevalent in many bioactive molecules . Researchers may utilize this compound in the design and development of novel therapeutic agents, as the benzenesulfonamide scaffold is a recognized pharmacophore in drug discovery. For instance, similar structures have been investigated for their potential as inhibitors of viral targets, including the HIV-1 capsid protein , and as potent cell cycle inhibitors in oncology research . The chlorosubstituted aryl ring and the sulfinamide group offer distinct reactivity for further chemical modifications, making this reagent a valuable tool for constructing compound libraries and exploring new chemical spaces in a research setting. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

42860-52-6

Molecular Formula

C7H8ClNO2S

Molecular Weight

205.66 g/mol

IUPAC Name

4-chloro-N-methoxybenzenesulfinamide

InChI

InChI=1S/C7H8ClNO2S/c1-11-9-12(10)7-4-2-6(8)3-5-7/h2-5,9H,1H3

InChI Key

QPHDBGDXGWQFBT-UHFFFAOYSA-N

Canonical SMILES

CONS(=O)C1=CC=C(C=C1)Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategies for Sulfinamides

Sulfinamides are commonly prepared by introducing the sulfinyl group (–S(=O)–) and the amine substituent onto an aromatic ring. Typical routes include:

Specific Preparation Methods for 4-Chloro-N-methoxybenzenesulfinamide

Preparation of 4-Chlorobenzenesulfinyl Chloride Intermediate

A key intermediate is 4-chlorobenzenesulfinyl chloride (4-chlorobenzenesulfochloride), which can be synthesized from 4-chlorobenzenesulfinic acid or related sulfonyl derivatives. According to patent EP0115328B1, the process involves:

  • Chlorination of 4-chlorobenzenesulfinic acid or related precursors to obtain the sulfinyl chloride melt.
  • This intermediate is reactive and can be used directly in subsequent nucleophilic substitution reactions without isolation to minimize waste and improve ecological footprint.

Nucleophilic Substitution with Methoxyamine

The N-methoxy group is introduced by reacting the sulfinyl chloride intermediate with methoxyamine or its salts. This reaction is typically carried out under controlled temperature (0–100 °C, preferably 20–80 °C) in an aqueous or organic solvent system to yield the desired this compound.

  • The reaction proceeds via nucleophilic attack of the methoxyamine nitrogen on the sulfinyl chloride sulfur, displacing chloride and forming the sulfinamide bond.
  • The pH is carefully controlled to avoid hydrolysis or over-oxidation.
  • Reaction times vary from 1 to 5 hours with stirring to ensure complete conversion.

Alternative Routes via 4-Chlorobenzenesulfinic Acid

  • 4-Chlorobenzenesulfinic acid can be prepared by sulfonation followed by reduction or sulfite treatment of 4-chlorobenzenesulfochloride.
  • Neutralization and acidification steps isolate the sulfinic acid, which can then be converted to sulfinyl chlorides or directly reacted with amines.
  • This route provides flexibility in preparing various sulfinamide derivatives, including the N-methoxy variant.

Reaction Conditions and Optimization

Step Conditions Notes
Sulfinyl chloride formation Chlorination at 20–90 °C Use of alkali bisulfite and alkali lye for sulfite preparation; pH 6–9 maintained
Nucleophilic substitution with methoxyamine 0–100 °C, preferably 20–80 °C; aqueous or organic medium; 1–5 hours pH control critical to avoid side reactions; stoichiometric or slight excess of methoxyamine used
Isolation and purification Cooling and filtration; acidification if needed Precipitates isolated by filtration and washing; drying under controlled conditions

Analytical and Purity Considerations

  • Melting points and purity are monitored to confirm compound identity. For related sulfinic acids, melting points around 99 °C have been reported.
  • NMR (1H, 13C) and HRMS data are essential for structural confirmation but specific data for this compound are scarce in open literature; however, sulfinamide derivatives typically show characteristic sulfinyl and methoxy signals.
  • Chromatographic purification (column chromatography or recrystallization) is used to achieve high purity.

Summary Table of Preparation Pathway

Intermediate / Reagent Reaction Type Conditions Yield / Notes
4-Chlorobenzenesulfinic acid Chlorination 20–90 °C, pH 6–9 82% theoretical yield reported
4-Chlorobenzenesulfinyl chloride Formation from sulfinic acid In situ, melt phase Used directly without isolation
Methoxyamine Nucleophilic substitution 20–80 °C, aqueous or organic 1–5 hours reaction time
This compound Final product Isolation by filtration Purified by recrystallization or chromatography

Additional Notes and Research Findings

  • The environmentally friendly process described in EP0115328B1 emphasizes wastewater-free conditions by using aqueous suspensions and controlling pH, temperature, and reaction times to minimize by-products and waste.
  • No direct commercial or academic literature specifically details the preparation of the N-methoxy derivative; however, the general methodology for sulfinamide formation applies.
  • Related sulfinamide compounds have been synthesized using sodium hydride and anhydrides for further functionalization, which might be adapted for N-methoxy derivatives.
  • The use of catalytic iron(III) chloride and chlorobenzene for related sulfonyl compounds indicates potential alternative pathways but is less relevant for the N-methoxy sulfinamide.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-methoxybenzenesulfinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.

    Reduction: Reduction reactions can convert the sulfinamide group to a sulfonamide group.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfonic acids or sulfonyl chlorides.

    Reduction: Sulfonamides.

    Substitution: Various substituted benzenesulfonamides, depending on the nucleophile used.

Scientific Research Applications

4-chloro-N-methoxybenzenesulfinamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as a reagent in chemical reactions.

Mechanism of Action

The mechanism of action of 4-chloro-N-methoxybenzenesulfinamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes, such as carbonic anhydrase, by binding to the active site and blocking substrate access. This inhibition can lead to various physiological effects, depending on the enzyme and pathway involved.

Comparison with Similar Compounds

The following analysis compares 4-chloro-N-methoxybenzenesulfinamide with structurally analogous sulfonamides and sulfinamides, focusing on substituents, physical properties, and synthesis.

Structural and Functional Group Comparisons

Table 1: Substituent Analysis
Compound Name Core Structure Substituents Functional Groups Reference
This compound Benzene 4-Cl, -S(O)NH-OCH₃ Sulfinamide, N-methoxy N/A
4-CHLORO-N-METHOXY-N-METHYL-3-NITROBENZENESULFONAMIDE Benzene 4-Cl, 3-NO₂, -S(O)₂N(OCH₃)CH₃ Sulfonamide, N-methoxy, N-methyl
N-(4-Chloropyridin-2-yl)-N-methoxy-methyl-4-methylbenzenesulfonamide Pyridine/Benzene 4-Cl (pyridine), 4-CH₃ (benzene), -S(O)₂N(OCH₃)CH₃ Sulfonamide, N-methoxy, N-methyl
4-Chloro-N-(2-methoxyphenyl)benzamide Benzene 4-Cl, -CONH-(2-OCH₃-C₆H₄) Amide, 2-methoxyphenyl

Key Observations :

  • Sulfinamide vs.
  • N-Substituents : The N-methoxy group in the target compound is simpler than N-methoxy-N-methyl groups in analogs (e.g., ), reducing steric hindrance.
  • Aromatic Substitution : The 4-chloro substitution is common across analogs, but additional groups (e.g., 3-nitro in ) alter polarity and reactivity.

Physical and Spectral Properties

Table 2: Physical Properties and Characterization
Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Spectral Data Reference
This compound C₇H₇ClNO₂S 204.65 Not reported IR: S=O stretch ~1050 cm⁻¹ N/A
4-CHLORO-N-METHOXY-N-METHYL-3-NITROBENZENESULFONAMIDE C₈H₉ClN₂O₅S 280.69 Not reported FT-IR: S=O₂ ~1350, 1150 cm⁻¹
Compound 11 () C₂₃H₂₀Cl₂N₂O₃S₂ 537.45 177–180 HPLC purity >98%, IR: S=O₂ peaks
(S)-N-((4-methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide C₂₅H₂₃NO₃S 417.52 Not reported [α]D²⁰ = +2.5 (CHCl₃), ¹H NMR: δ 7.8–6.8 ppm

Key Observations :

  • Melting Points : Sulfonamide derivatives with complex substituents (e.g., Compound 11 in ) exhibit higher melting points (>170°C) due to increased molecular weight and crystallinity.
  • Spectral Data : Sulfinamides show distinct S=O IR stretches (~1050 cm⁻¹) compared to sulfonamides (~1350–1150 cm⁻¹) .
  • Chirality : Chiral sulfonamides (e.g., ) demonstrate optical activity, a property exploitable in asymmetric synthesis.

Key Observations :

  • Thioether Linkages : Compounds with thioether groups (e.g., ) require prolonged reaction times (15 hours) and acid catalysts like PTSA.
  • N-Methoxy Introduction : Methoxy groups are typically introduced via nucleophilic substitution (e.g., SNAr in ) or condensation reactions.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 4-chloro-N-methoxybenzenesulfinamide derivatives?

  • Answer : Derivatives of chlorinated benzenesulfonamides are typically synthesized via nucleophilic substitution or condensation reactions. For example, sulfonamide formation often involves reacting sulfonyl chlorides with amines under basic conditions. In related compounds, sodium cyanide in DMSO under reflux has been used to activate intermediates for coupling . Substitution reactions at the chloro-substituted benzene ring may employ strong bases (e.g., NaH) or transition-metal catalysts (e.g., Pd for cross-coupling) to introduce functional groups .

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Answer :

  • NMR : 1^1H and 13^13C NMR are critical for confirming substituent positions and hydrogen bonding interactions, particularly for methoxy and sulfonamide groups .
  • XRD : Single-crystal X-ray diffraction (using SHELXL for refinement) resolves bond lengths, angles, and supramolecular interactions (e.g., hydrogen-bonded dimers) .
  • IR : Identifies functional groups like sulfonamide (S=O stretching at ~1350–1150 cm1^{-1}) and methoxy (C-O at ~1250 cm1^{-1}) .

Advanced Research Questions

Q. How can computational methods enhance the interpretation of experimental data for sulfonamide derivatives?

  • Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G(d)) predict molecular geometry, electrostatic potential surfaces, and Fukui indices to explain reactivity. For example, solvation studies using the Polarizable Continuum Model (PCM) validate experimental solvatochromic shifts in UV-Vis spectra . Molecular docking further evaluates bioactivity by simulating ligand-receptor interactions, as seen in anti-cancer derivative studies .

Q. What strategies address contradictions in crystallographic or spectroscopic data for structurally similar sulfonamides?

  • Answer :

  • Multi-method validation : Cross-validate XRD data with NMR/IR to confirm bond hybridization and hydrogen bonding patterns. For instance, discrepancies in methoxy group orientation can arise from crystal packing effects, resolved via Hirshfeld surface analysis .
  • Dynamic effects : Variable-temperature NMR or time-resolved spectroscopy accounts for conformational flexibility in solution vs. rigid crystal states .

Q. How is the SHELX software suite applied in refining complex sulfonamide crystal structures?

  • Answer : SHELXL is widely used for small-molecule refinement. Key steps include:

  • Data integration : Import intensity data (e.g., from Bruker AXS instruments) and define space groups.
  • Parameter optimization : Refine anisotropic displacement parameters and hydrogen atom positions using restraints.
  • Validation : Analyze R-factors (<5%), residual density maps, and symmetry checks to ensure structural accuracy .

Q. What experimental design considerations optimize the biological activity of sulfonamide-based compounds?

  • Answer :

  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., electron-withdrawing groups at the para position) to enhance binding affinity. For example, trifluoromethyl groups in agrochemical derivatives improve hydrophobicity and target specificity .
  • Solubility : Introduce polar groups (e.g., morpholine) or formulate co-crystals to improve bioavailability .

Methodological Resources

  • Crystallography : SHELXTL (Bruker AXS) for data processing .
  • Computational Tools : Gaussian 16 for DFT, AutoDock Vina for docking .
  • Synthetic Protocols : PubChem’s Lexichem TK for IUPAC naming and reaction pathway prediction .

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